An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodopyridine: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodopyridine: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-4-fluoro-2-iodopyridine, a key intermediate in the development of novel pharmaceuticals and functional materials. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from structurally similar halogenated pyridines to provide a broader context for its potential applications and handling.
Core Chemical Properties
5-Bromo-4-fluoro-2-iodopyridine belongs to the class of polysubstituted pyridines, which are pivotal scaffolds in medicinal chemistry.[1] The strategic placement of three different halogen atoms (bromine, fluorine, and iodine) on the pyridine ring imparts distinct reactivity to each position, making it a highly versatile synthetic building block.
Physicochemical Data
Quantitative data for 5-Bromo-4-fluoro-2-iodopyridine is not extensively reported in the literature. The following table summarizes its basic properties and includes data for analogous compounds to provide a comparative reference.
| Property | 5-Bromo-4-fluoro-2-iodopyridine | 2-Bromo-5-fluoro-4-iodopyridine | 5-Bromo-2-iodopyridine | 5-Bromo-2-fluoropyridine |
| CAS Number | 1260669-95-1[2] | 1061357-89-8[3] | 223463-13-6 | 766-11-0[4] |
| Molecular Formula | C₅H₂BrFIN | C₅H₂BrFIN[3] | C₅H₃BrIN | C₅H₃BrFN[4] |
| Molecular Weight | 301.88 g/mol | 301.88 g/mol [3] | 283.89 g/mol | 175.99 g/mol [4] |
| Appearance | Not specified | Off-White Powder[3] | Solid | Colorless liquid[4] |
| Melting Point | Not specified | Not specified | 113-117 °C | Not applicable |
| Boiling Point | Not specified | 266.8±40.0 °C at 760 mmHg[3] | Not specified | 162-164 °C at 750 mmHg[4] |
| Density | Not specified | Not specified | Not specified | 1.71 g/mL at 25 °C[4] |
| Refractive Index | Not specified | Not specified | Not specified | n20/D 1.5325[4] |
Spectroscopic Data
Synthesis and Reactivity
Polysubstituted pyridines are valuable intermediates in organic synthesis, and their preparation often involves multi-step sequences.[7][8] The synthesis of compounds like 5-Bromo-4-fluoro-2-iodopyridine typically starts from more readily available pyridine derivatives, followed by a series of halogenation and functional group interconversion reactions.
General Reactivity
The chemical behavior of 5-Bromo-4-fluoro-2-iodopyridine is dominated by the differential reactivity of the C-I, C-Br, and C-F bonds. This allows for selective functionalization through various cross-coupling reactions. The high reactivity of the C-I bond, followed by the C-Br bond, makes this compound an excellent substrate for sequential, site-selective modifications. This is a crucial feature for the construction of complex molecular architectures.[9]
The following diagram illustrates the general reactivity of a polyhalogenated pyridine in common cross-coupling reactions.
Caption: Reactivity of 5-Bromo-4-fluoro-2-iodopyridine in cross-coupling reactions.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of 5-Bromo-4-fluoro-2-iodopyridine are not explicitly published. However, the following generalized procedures are based on established methods for the synthesis and manipulation of similar halogenated pyridines and can be adapted by skilled chemists.[10][11][12]
General Procedure for the Synthesis of Halogenated Pyridines
The synthesis of polyhalogenated pyridines often involves a diazotization-halogenation sequence (Sandmeyer or Schiemann-type reactions) from an aminopyridine precursor, or through directed ortho-metalation followed by quenching with an electrophilic halogen source.
Illustrative Synthesis Workflow:
Caption: A generalized synthetic workflow for preparing polyhalogenated pyridines.
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol outlines a typical procedure for a palladium-catalyzed Suzuki cross-coupling reaction, which is a common application for halogenated pyridines.
Materials:
-
5-Bromo-4-fluoro-2-iodopyridine (or other halopyridine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the halopyridine (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (0.01-0.05 eq.), and base (2.0-3.0 eq.).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
Halogenated pyridines are crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[13] The ability to selectively introduce different substituents at the iodine, bromine, and fluorine positions of 5-Bromo-4-fluoro-2-iodopyridine allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.[14] The pyridine scaffold itself is a well-established pharmacophore present in numerous approved drugs.[1] In materials science, these compounds can be used to synthesize novel organic semiconductors, ligands for metal complexes, and functional polymers.
Safety and Handling
As with all halogenated organic compounds, 5-Bromo-4-fluoro-2-iodopyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15]
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-BroMo-4-fluoro-2-iodopyridine (1 x 10 g) | Reagentia [reagentia.eu]
- 3. 2-Bromo-5-fluoro-4-iodopyridine [myskinrecipes.com]
- 4. 5-溴-2-氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 5-Bromo-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 12. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
